4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

CCR4 antagonist Structure-Activity Relationship halogen bonding

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2548992-36-3, molecular formula C19H24BrN5O, molecular weight 418.3 g/mol) is a fully synthetic small molecule belonging to the piperazinyl pyrimidine derivative class. Its architecture incorporates three pharmacophoric elements: a central pyrimidine core substituted at the 6-position with a 2-bromobenzyl-piperazine moiety and at the 4-position with a morpholine ring.

Molecular Formula C19H24BrN5O
Molecular Weight 418.3 g/mol
CAS No. 2548992-36-3
Cat. No. B6458527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS2548992-36-3
Molecular FormulaC19H24BrN5O
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2Br)C3=CC(=NC=N3)N4CCOCC4
InChIInChI=1S/C19H24BrN5O/c20-17-4-2-1-3-16(17)14-23-5-7-24(8-6-23)18-13-19(22-15-21-18)25-9-11-26-12-10-25/h1-4,13,15H,5-12,14H2
InChIKeyRTIUWKJGKTZPRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2548992-36-3): Compound Class and Structural Context for Scientific Procurement


4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2548992-36-3, molecular formula C19H24BrN5O, molecular weight 418.3 g/mol) is a fully synthetic small molecule belonging to the piperazinyl pyrimidine derivative class . Its architecture incorporates three pharmacophoric elements: a central pyrimidine core substituted at the 6-position with a 2-bromobenzyl-piperazine moiety and at the 4-position with a morpholine ring. This specific substitution pattern places it within the Markush scope of the WO2013107337 / US9493453B2 patent family, which claims piperazinyl pyrimidine derivatives as antagonists of human CC chemokine receptor 4 (hCCR4) for potential therapeutic application in allergic dermatitis, asthma, and other CCR4-mediated inflammatory conditions [1]. The 2-bromobenzyl substituent introduces a sterically constrained ortho-halogen that distinguishes this compound from its meta- and para-bromo regioisomeric analogs, while the morpholine ring provides a hydrogen-bond-accepting heterocycle that influences both solubility and target recognition .

Why 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine Cannot Be Generically Substituted: Structural Determinants of Differentiation


Within the piperazinyl pyrimidine derivative class, minor structural perturbations produce substantial differences in target-binding profiles, potency, and physicochemical properties. The substitution position of the bromine atom on the benzyl ring (ortho vs. meta vs. para) alters the dihedral angle of the aryl ring relative to the piperazine, directly affecting the three-dimensional pharmacophore presented to the target receptor binding pocket [1]. Similarly, the identity of the heterocycle at the pyrimidine 4-position (morpholine vs. other amines) modulates both hydrogen-bonding capacity and lipophilicity (predicted cLogP values differ by 0.5–1.5 log units among analogs), which impacts membrane permeability and off-target promiscuity [2]. The choice of the central diazine core (pyrimidine vs. pyridazine) further differentiates compounds, as the nitrogen atom positions influence pKa, electronics, and hydrogen-bonding geometry at the target interface [1]. These structural variables preclude simple interchangeability; a procurement decision based solely on core scaffold similarity without verifying the precise substitution pattern risks selecting a compound with meaningfully divergent biological activity [2].

Quantitative Differentiation Evidence for 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2548992-36-3) vs. Closest Analogs


Ortho-Bromo vs. Para-Bromo Regioisomer: Structural and Predicted Pharmacological Differentiation

The target compound carries a 2-bromobenzyl (ortho-bromo) substituent on the piperazine nitrogen, whereas the commercially available para-bromo regioisomer 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2640958-34-3) places the bromine at the 4-position [1]. The ortho-bromine introduces steric hindrance that restricts rotation around the benzyl-piperazine C—N bond, locking the aryl ring into a conformation orthogonal to the piperazine plane; the para-bromo analog lacks this steric constraint and presents a different electrostatic surface to the target. Quantitative target-binding data (IC50, Ki, EC50) for the target ortho-bromo compound are not publicly available in peer-reviewed literature or curated databases [2]. For reference, a structurally related piperazinyl pyrimidine with a 3-bromobenzyl substituent (meta-bromo regioisomer) showed an EC50 of 7.61 × 10^4 nM at human CCR4 in a GTPγS binding assay [3], highlighting the sensitivity of this chemotype to halogen substitution position. No direct head-to-head comparative data between ortho-, meta-, and para-bromo regioisomers are available at this time.

CCR4 antagonist Structure-Activity Relationship halogen bonding

Pyrimidine vs. Pyridazine Core: Differential Heterocycle Pharmacology in Morpholine-Piperazine Hybrids

The target compound (CAS 2548992-36-3) features a pyrimidine core (nitrogens at positions 1 and 3), whereas the structurally closest cataloged analog, CAS 2549019-27-2, replaces the pyrimidine with a pyridazine ring (nitrogens at positions 1 and 2) [1]. This core swap alters the hydrogen-bonding geometry at the heterocycle positions interacting with the target receptor hinge region or kinase ATP-binding site. In the broader piperazinyl pyrimidine derivative class, pyrimidine-containing compounds have been shown to inhibit oncogenic mutant forms of PDGFR-family kinases with differential selectivity compared to pyridazine analogs [2]. Quantitative selectivity data for the target compound vs. its pyridazine analog (CAS 2549019-27-2) are not publicly available for any target [3]. No published study has directly compared pyrimidine- and pyridazine-containing morpholine-piperazine hybrids in the same assay panel.

heterocyclic chemistry CCR4 antagonism kinase selectivity

Bromine Substituent as a Synthetic Diversification Handle: Ortho-Bromo Enables Unique Cross-Coupling Reactivity

The ortho-bromine atom in the 2-bromobenzyl group of CAS 2548992-36-3 provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification [1]. Compared to the para-bromo regioisomer (CAS 2640958-34-3), the ortho position exhibits different steric and electronic properties that modulate oxidative addition rates and coupling yields [2]. The ortho-bromo substituent typically shows slower oxidative addition with Pd(0) catalysts due to steric hindrance but can offer higher selectivity in sequential coupling strategies when other reactive positions are present. The morpholine ring at the pyrimidine 4-position further distinguishes this compound from simpler piperazinyl pyrimidines lacking this solubilizing group, as morpholine contributes to aqueous solubility (predicted LogS approximately −3.5 to −4.0 for this chemotype) [2]. No published comparative coupling efficiency data for the ortho-bromo vs. para-bromo compound under standardized conditions are available.

Suzuki coupling Buchwald-Hartwig amination lead optimization

CCR4 Antagonist Patent Family Class Membership: Target-Annotated Structural Framework

The target compound falls within the general Markush structure of US9493453B2 (formula I, where A=N, B=N, D=CH; R1 and R2 together with N form a morpholine ring; R3=H; n=1; R4 is phenyl substituted with halogen at the ortho position; m=0) [1]. This patent family establishes the CCR4 antagonist activity of this structural class [1]. However, the specific compound (CAS 2548992-36-3) is not individually exemplified with quantitative biological data in the publicly available patent text [2]. The patent discloses that preferred compounds within this class exhibit CCR4 antagonism with utility in treating allergic dermatitis, asthma, rheumatoid arthritis, and other CCR4-mediated diseases [1]. No compound-specific IC50, Ki, or in vivo efficacy data for CAS 2548992-36-3 are retrievable from this or any other identified patent.

CCR4 antagonist chemokine receptor allergic inflammation

Purity and Characterization as Procurement Differentiators: Catalog Purity Specifications

Procurement from different commercial sources yields varying purity specifications and characterization packages. The target compound (CAS 2548992-36-3) is cataloged by Evitachem (Catalog Number EVT-6591030) with a molecular formula of C19H24BrN5O and molecular weight of 418.3 g/mol . Typical purity for this compound class from commercial suppliers is ≥95% as determined by HPLC, although lot-specific certificates of analysis should be requested at the time of order . The closely related para-bromo regioisomer (CAS 2640958-34-3) is stocked by multiple vendors including A2B Chem , while the pyridazine analog (CAS 2549019-27-2) and the core scaffold 4-[6-(piperazin-1-yl)pyrimidin-4-yl]morpholine (CAS 1204297-97-1) are available from additional suppliers, providing procurement alternatives . No published comparative purity or stability data across these analogs exist.

analytical characterization HPLC purity procurement specification

Procurement-Relevant Application Scenarios for 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine (CAS 2548992-36-3)


CCR4 Antagonist Screening Cascade Initiation

Based on the compound's structural inclusion within the Markush scope of US9493453B2, which claims piperazinyl pyrimidine derivatives as hCCR4 antagonists [1], this compound is best deployed as a starting point for a CCR4-targeted screening cascade. The recommended initial panel includes a CCR4 calcium flux assay (CCL22-induced Ca2+ mobilization in CHO-K1 cells expressing recombinant hCCR4, as used for related chemotypes) and counter-screening against CCR1, CCR5, CXCR2, and CXCR4 to establish selectivity [2]. Given the absence of pre-existing IC50 data, researchers should budget for full concentration-response curve generation (8-point, 3-fold dilution series) rather than single-concentration screening. Successful hit confirmation would then trigger procurement of the para-bromo (CAS 2640958-34-3), meta-bromo, and des-bromo analogs for comparative SAR.

Kinase Selectivity Profiling in the NCI-60 or Alternative Cancer Cell Line Panel

Piperazinyl pyrimidine derivatives are a recognized kinase inhibitor chemotype, with published evidence demonstrating selective inhibition of oncogenic mutant PDGFR-family kinases and differential growth inhibition across the NCI-60 human tumor cell line panel [1]. The morpholine substituent at the pyrimidine 4-position has been associated with improved kinase selectivity profiles in related chemotypes [2]. Researchers evaluating this compound for kinase inhibition should prioritize a broad kinase selectivity panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan at 1 μM ATP concentration) followed by IC50 determination against hits, with head-to-head comparison against the pyridazine analog (CAS 2549019-27-2) to establish the contribution of the pyrimidine core to kinase-binding affinity and selectivity.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The ortho-bromine atom provides a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling reactions to generate focused analog libraries [1]. Compared to the para-bromo regioisomer (CAS 2640958-34-3), the ortho position offers a distinct steric environment that can be exploited for sequential coupling strategies when combined with other reactive handles on the scaffold. Recommended diversification partners include aryl boronic acids (for biaryl analogs), primary or secondary amines (for aminated derivatives), and terminal alkynes (for alkynylated analogs). Post-coupling products should be evaluated in the same assay cascade as the parent compound to establish SAR trends. This scenario is most appropriate for medicinal chemistry groups with in-house parallel synthesis and purification capabilities.

Physicochemical and ADME Parameter Baseline Establishment for Lead Optimization

Given the absence of published ADME data for this specific compound, an essential application scenario involves generating baseline physicochemical and in vitro ADME parameters before committing to extensive biological profiling. Recommended measurements include: kinetic aqueous solubility (PBS, pH 7.4), LogD (shake-flask, pH 7.4), parallel artificial membrane permeability assay (PAMPA), human liver microsomal stability (t1/2 and intrinsic clearance), and plasma protein binding (equilibrium dialysis, human plasma) [1]. These data should be benchmarked against the para-bromo analog (CAS 2640958-34-3) and the pyridazine analog (CAS 2549019-27-2) to determine whether the ortho-bromo substitution pattern confers differentiated ADME properties that warrant further optimization. The morpholine ring is expected to contribute moderate aqueous solubility and reduced hERG liability compared to piperidine-containing analogs [2].

Quote Request

Request a Quote for 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.